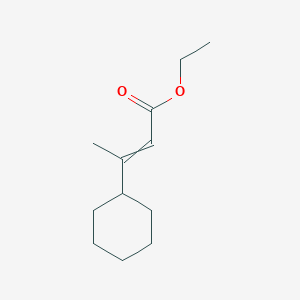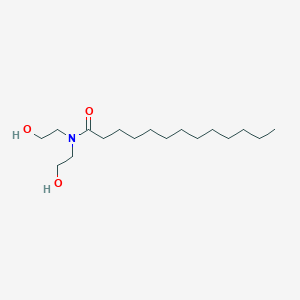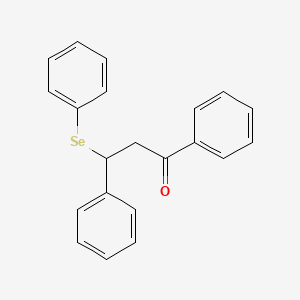![molecular formula C14H7ClN4 B14442914 2-Chloroquinoxalino[2,3-c]cinnoline CAS No. 75608-90-1](/img/structure/B14442914.png)
2-Chloroquinoxalino[2,3-c]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroquinoxalino[2,3-c]cinnoline is a heterocyclic compound that belongs to the class of polyaza heterocycles It is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxalino[2,3-c]cinnoline typically involves the halogenation of quinoxalino[2,3-c]cinnoline. One common method includes the reaction of quinoxalino[2,3-c]cinnoline with hydrogen chloride or phosphorus trichloride in chloroform solution. This reaction yields a highly insoluble, deep blue adduct, which, upon treatment with aqueous sodium hydroxide, produces 10-chloroquinoxalino[2,3-c]cinnoline in high overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroquinoxalino[2,3-c]cinnoline undergoes various chemical reactions, including:
Halogenation: The compound can be further halogenated to produce derivatives such as 10-bromoquinoxalino[2,3-c]cinnoline.
Nucleophilic Substitution: It readily undergoes methoxydechlorination when treated with sodium methoxide.
Common Reagents and Conditions
Hydrogen Chloride: Used in the halogenation process to introduce chlorine atoms.
Sodium Methoxide: Employed in nucleophilic substitution reactions to replace chlorine atoms with methoxy groups.
Major Products Formed
10-Chloroquinoxalino[2,3-c]cinnoline: Formed from the halogenation of quinoxalino[2,3-c]cinnoline.
Methoxy-substituted Derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloroquinoxalino[2,3-c]cinnoline has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Chloroquinoxalino[2,3-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and halogenation reactions, which can modify its chemical structure and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
2-Chloroquinoxalino[2,3-c]cinnoline can be compared with other similar compounds, such as:
Quinoxalino[2,3-c]cinnoline: The parent compound from which this compound is derived.
10-Bromoquinoxalino[2,3-c]cinnoline: A halogenated derivative with similar chemical properties.
9,10-Dichloroquinoxalino[2,3-c]cinnoline: Another chlorinated derivative that undergoes nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific halogenation pattern and reactivity, which distinguishes it from other related compounds.
Propriétés
Numéro CAS |
75608-90-1 |
|---|---|
Formule moléculaire |
C14H7ClN4 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
2-chlorocinnolino[4,3-b]quinoxaline |
InChI |
InChI=1S/C14H7ClN4/c15-8-5-6-10-9(7-8)13-14(19-18-10)17-12-4-2-1-3-11(12)16-13/h1-7H |
Clé InChI |
ARXGYNNGULSZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


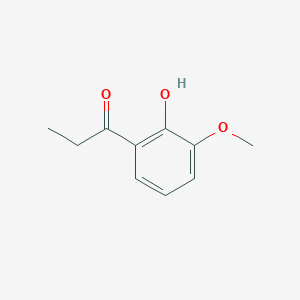

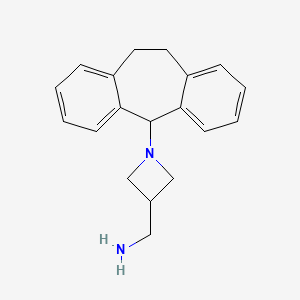
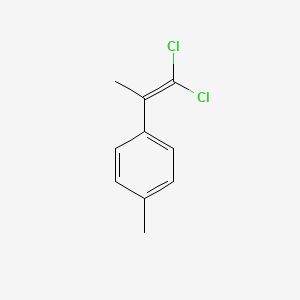

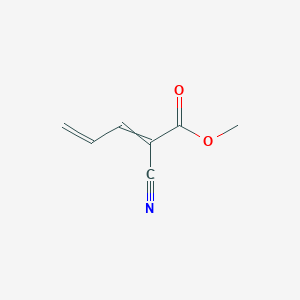
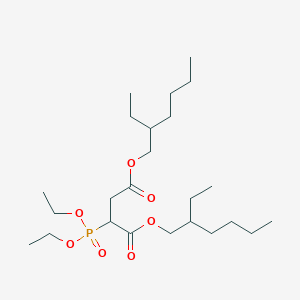
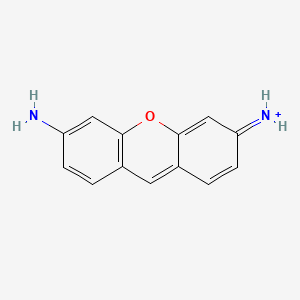
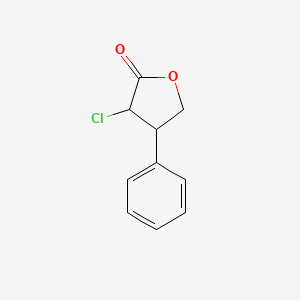
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

